molecular formula C15H9N3O2 B14402201 (NE)-N-chromeno[3,2-b]quinoxalin-12-ylidenehydroxylamine

(NE)-N-chromeno[3,2-b]quinoxalin-12-ylidenehydroxylamine

Cat. No.: B14402201
M. Wt: 263.25 g/mol
InChI Key: PLRWJCHQGZEPOM-QGOAFFKASA-N
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Description

(NE)-N-chromeno[3,2-b]quinoxalin-12-ylidenehydroxylamine is a complex organic compound that belongs to the class of chromenoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-chromeno[3,2-b]quinoxalin-12-ylidenehydroxylamine typically involves multi-step organic reactions. One common method includes the condensation of chromone derivatives with quinoxaline derivatives under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-chromeno[3,2-b]quinoxalin-12-ylidenehydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while reduction may produce hydroxylamine derivatives.

Scientific Research Applications

(NE)-N-chromeno[3,2-b]quinoxalin-12-ylidenehydroxylamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (NE)-N-chromeno[3,2-b]quinoxalin-12-ylidenehydroxylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (NE)-N-chromeno[3,2-b]quinoxalin-12-ylidenehydroxylamine include other chromenoquinoxalines and hydroxylamine derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H9N3O2

Molecular Weight

263.25 g/mol

IUPAC Name

(NE)-N-chromeno[3,2-b]quinoxalin-12-ylidenehydroxylamine

InChI

InChI=1S/C15H9N3O2/c19-18-13-9-5-1-4-8-12(9)20-15-14(13)16-10-6-2-3-7-11(10)17-15/h1-8,19H/b18-13+

InChI Key

PLRWJCHQGZEPOM-QGOAFFKASA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N\O)/C3=NC4=CC=CC=C4N=C3O2

Canonical SMILES

C1=CC=C2C(=C1)C(=NO)C3=NC4=CC=CC=C4N=C3O2

Origin of Product

United States

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